molecular formula C10H11NO2S B178947 (4R)-2-phenylthiazolidine-4-carboxylic acid CAS No. 196930-46-8

(4R)-2-phenylthiazolidine-4-carboxylic acid

Cat. No. B178947
CAS RN: 196930-46-8
M. Wt: 209.27 g/mol
InChI Key: AZDYQBFYMBALBY-IENPIDJESA-N
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Description

“(4R)-2-phenylthiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 . It is a white solid at room temperature .


Synthesis Analysis

The synthesis of “(4R)-2-phenylthiazolidine-4-carboxylic acid” can be achieved through a reaction involving L-cysteine hydrochloride, sodium hydroxide, and benzaldehyde . Sodium hydroxide pellets are added to a solution of L-cysteine hydrochloride monohydrate in water. After complete dissolution, ethanol and benzaldehyde are added successively, and the mixture is stirred for 3 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield the desired compound .


Molecular Structure Analysis

The IUPAC name for this compound is (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid . The InChI code is 1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1 .


Physical And Chemical Properties Analysis

“(4R)-2-phenylthiazolidine-4-carboxylic acid” is a white solid at room temperature . The compound’s storage temperature is room temperature .

Scientific Research Applications

Supramolecular Aggregation

This compound exhibits interesting supramolecular aggregation behavior . The ability to form 1D, 2D, and 3D molecular assemblies through hydrogen bonding functionalities and solvent molecules in the crystal lattice is significant . These properties can be harnessed for applications in gas storage , where the controlled assembly could lead to efficient storage matrices.

Biosensing

The supramolecular assemblies formed by (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives can be utilized in biosensing . Their specific interaction with biological molecules can be used to detect the presence or concentration of various biomarkers, which is crucial in medical diagnostics.

Template Catalysis

The compound’s ability to form structured molecular assemblies makes it a candidate for template catalysis . It can provide a unique environment for facilitating chemical reactions, potentially leading to more efficient synthesis of complex molecules.

Antioxidant Potential

(4R)-2-phenylthiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated for their antioxidant potential . Their radical scavenging properties are influenced by the aromatic substituent at C-2 of the thiazolidine ring, which can be leveraged in developing new antioxidants.

Drug Development

The structural details of these chiral compounds are essential for understanding drug-target interactions . The precise structural characteristics of (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives can aid in drug development, especially using in silico protocols .

Crystallography Studies

The compound is used in single crystal X-ray diffraction studies to establish solid-state aggregation behavior . This is crucial for the unambiguous determination of the absolute configuration of chiral compounds, which is vital in the pharmaceutical industry.

Biological Activity Prediction

The architecture of (4R)-2-phenylthiazolidine-4-carboxylic acid derivatives is predictive of their binding interactions and hence their biological activity . This makes them valuable in the preliminary stages of drug discovery where predicting biological activity is crucial.

Medicinal Chemistry

Given the broad spectrum of biological activities of thiazolidine derivatives, (4R)-2-phenylthiazolidine-4-carboxylic acid can play a role in medicinal chemistry . It can be used to investigate the structural details required for the development of new medications.

Safety and Hazards

The compound is associated with several hazard statements: H302+H312+H332; H315;H319;H335 . Precautionary measures include P261; P302+P352; P280; P305 +P351+P338; P304+P340; P301+P312 .

properties

IUPAC Name

(4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13)/t8-,9?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDYQBFYMBALBY-IENPIDJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(S1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451723
Record name (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-2-phenylthiazolidine-4-carboxylic acid

CAS RN

196930-46-8
Record name (4R)-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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